molecular formula C7H15Cl B11943469 3-Chloro-3-ethylpentane CAS No. 994-25-2

3-Chloro-3-ethylpentane

Cat. No.: B11943469
CAS No.: 994-25-2
M. Wt: 134.65 g/mol
InChI Key: ZOUXTTNTFFBAQN-UHFFFAOYSA-N
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Description

3-Chloro-3-ethylpentane is an organic compound with the molecular formula C7H15Cl. It is a chlorinated hydrocarbon, specifically a chloroalkane, characterized by the presence of a chlorine atom attached to the third carbon of a pentane chain, which also has an ethyl group attached to the same carbon. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-3-ethylpentane can be synthesized through several methods. One common method involves the chlorination of 3-ethylpentane. This reaction typically requires the presence of a chlorine source, such as chlorine gas (Cl2), and a catalyst, often ultraviolet light (UV) to initiate the reaction. The reaction proceeds via a free radical mechanism, where the chlorine radicals substitute hydrogen atoms on the carbon chain, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors where 3-ethylpentane and chlorine gas are introduced under controlled conditions. The reaction is monitored to ensure the desired product is obtained with minimal by-products. The product is then purified through distillation or other separation techniques to achieve the required purity for further use.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-3-ethylpentane undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-), leading to the formation of alcohols.

    Elimination Reactions: Under the influence of strong bases, such as potassium tert-butoxide, this compound can undergo elimination to form alkenes.

    Oxidation Reactions: Although less common, oxidation reactions can occur, leading to the formation of various oxidized products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Elimination: Strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents such as dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Formation of 3-ethyl-3-pentanol.

    Elimination: Formation of 3-ethyl-2-pentene or 3-ethyl-1-pentene.

    Oxidation: Formation of various oxidized derivatives depending on the conditions.

Scientific Research Applications

3-Chloro-3-ethylpentane has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and other biomolecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-chloro-3-ethylpentane in chemical reactions typically involves the formation of reactive intermediates, such as free radicals or carbocations, depending on the reaction conditions. These intermediates then undergo further transformations to yield the final products. In biological systems, the compound may interact with enzymes or other proteins, potentially inhibiting or modifying their activity.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-3-methylpentane: Similar structure but with a methyl group instead of an ethyl group.

    3-Chloro-2-methylpentane: Chlorine atom attached to a different carbon in the chain.

    3-Chloro-3-ethylhexane: Longer carbon chain with similar substitution pattern.

Uniqueness

3-Chloro-3-ethylpentane is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The presence of both a chlorine atom and an ethyl group on the same carbon atom makes it a valuable intermediate in organic synthesis, offering distinct pathways for chemical transformations compared to its analogs.

Biological Activity

3-Chloro-3-ethylpentane (C7H15Cl) is an organic compound classified as a haloalkane. Its biological activity has been a subject of interest due to its potential applications in various fields, including medicinal chemistry and environmental science. This article presents a detailed examination of the biological activities associated with this compound, supported by data tables, case studies, and research findings.

Before delving into biological activity, it is essential to understand the chemical properties of this compound:

PropertyValue
CAS Number 642198
Molecular Formula C7H15Cl
Molecular Weight 146.65 g/mol
IUPAC Name This compound
Boiling Point Approximately 140 °C
Density 0.88 g/cm³

Synthesis and Reactivity

The synthesis of this compound typically involves the chlorination of 3-ethylpentane using chlorine gas in the presence of ultraviolet light. This process leads to the substitution of hydrogen atoms with chlorine, resulting in multiple products depending on the reaction conditions .

Toxicity and Safety

Research indicates that haloalkanes, including this compound, can exhibit varying degrees of toxicity. The compound's toxicity is primarily attributed to its ability to disrupt cellular processes, potentially leading to cytotoxic effects. Studies have shown that exposure to haloalkanes can result in adverse effects on human health, including respiratory issues and skin irritation .

The mechanism by which haloalkanes exert their biological effects often involves nucleophilic substitution reactions with biomolecules. The chlorine atom in this compound can participate in reactions with nucleophiles such as thiols and amines, potentially leading to alterations in protein structure and function .

Case Studies

  • Case Study on Cytotoxicity : A study examined the cytotoxic effects of various haloalkanes on human cell lines. It was found that exposure to chlorinated compounds, including those structurally similar to this compound, resulted in significant cell death at higher concentrations. The study emphasized the need for further investigation into the specific mechanisms through which these compounds induce cytotoxicity .
  • Environmental Impact Assessment : Research has highlighted the environmental implications of chlorinated hydrocarbons, noting their persistence in ecosystems and potential bioaccumulation. This raises concerns about their long-term effects on aquatic life and human health through water contamination .

Properties

CAS No.

994-25-2

Molecular Formula

C7H15Cl

Molecular Weight

134.65 g/mol

IUPAC Name

3-chloro-3-ethylpentane

InChI

InChI=1S/C7H15Cl/c1-4-7(8,5-2)6-3/h4-6H2,1-3H3

InChI Key

ZOUXTTNTFFBAQN-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(CC)Cl

Origin of Product

United States

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